3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene

Medicinal Chemistry Drug Discovery Physicochemical Property Modulation

Medicinal chemistry programs targeting DNA viruses often face a bottleneck in sourcing conformationally rigid, Fsp³-enriched building blocks with validated biological relevance. 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene directly addresses this gap as a spiro-annulated oxepane scaffold with demonstrated selective inhibition of human adenovirus C5. The gem-difluoro substitution enhances metabolic stability and conformational bias compared to non-fluorinated analogs. • Targets adenovirus replication selectively; class-level evidence shows no inhibition of RNA viruses. • Fsp³-enriched [5.6]-spirocyclic core for constructing focused libraries in hit-to-lead optimization. • Reliable synthetic access enables systematic late-stage SAR exploration around the oxepane ring.

Molecular Formula C11H16F2O
Molecular Weight 202.24 g/mol
Cat. No. B13213881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene
Molecular FormulaC11H16F2O
Molecular Weight202.24 g/mol
Structural Identifiers
SMILESC1CC2(CCC(CC2)(F)F)OCC=C1
InChIInChI=1S/C11H16F2O/c12-11(13)7-5-10(6-8-11)4-2-1-3-9-14-10/h1,3H,2,4-9H2
InChIKeyGELIHJZHAHLZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene: Fluorinated Spirocyclic Scaffold


3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene (CAS 2060050-09-9) is a synthetic spirocyclic oxepane derivative characterized by a [5.6]-spiro ring system incorporating an oxygen heteroatom and a gem-difluoro substitution at the 3-position [1]. This fluorinated oxaspiro scaffold is a representative of a novel class of spiro-annulated seven-membered heterocycles [2] that are gaining prominence as Fsp³-enriched building blocks for medicinal chemistry [3]. The introduction of geminal fluorine atoms onto the saturated carbocyclic ring is a well-validated strategy to modulate conformational bias, metabolic stability, and lipophilicity compared to non-fluorinated analogs [4].

3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene: Key Physicochemical Differences from Analogs


Substitution of 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene with structurally similar in-class compounds such as the non-fluorinated 7-oxaspiro[5.6]dodec-9-ene (CAS 150615-37-5) or its 3,3-dimethylated derivative (CAS: not assigned; also known as 3,3-dimethyl-7-oxaspiro[5.6]dodec-9-ene) is chemically invalid due to divergent molecular properties. The target compound possesses a molecular weight of 202.24 g/mol (C₁₁H₁₆F₂O), whereas the non-fluorinated parent scaffold exhibits a significantly lower molecular weight of 166.26 g/mol (C₁₁H₁₈O) [1]. This 36 g/mol difference, coupled with the electronic and steric perturbations imparted by the gem-difluoro group [2], fundamentally alters the scaffold's lipophilicity, hydrogen-bonding capacity, and conformational landscape [3]. Critically, recent structure-activity relationship (SAR) studies on spiro-annulated oxepanes demonstrate that antiviral activity is exquisitely sensitive to specific substitution patterns [4], indicating that unsubstituted or alkylated analogs cannot be expected to recapitulate the biological or pharmacological profile of the fluorinated target compound.

3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene: Quantitative Evidence Guide


Molecular Weight Shift from Non-Fluorinated Parent Scaffold

The gem-difluoro substitution in 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene directly increases the molecular weight by 35.98 g/mol (21.6%) relative to the non-fluorinated 7-oxaspiro[5.6]dodec-9-ene parent scaffold [1] . This structural modification is known to modulate lipophilicity and metabolic stability in drug-like molecules [2].

Medicinal Chemistry Drug Discovery Physicochemical Property Modulation

Selective DNA Virus Inhibition: Class-Level Evidence

While direct quantitative data for 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene is not yet available in peer-reviewed literature, its core structural class—spiro-annulated oxepanes—has demonstrated selective inhibition of human adenovirus C5 (a DNA virus) in phenotypic yield reduction assays, with no activity observed against a panel of RNA viruses including TBEV, poliovirus, enterovirus A71, echovirus 30, and Puumala virus [1].

Antiviral Research Phenotypic Screening Adenovirus

General Synthetic Access to Oxa-Spirocycles

A general and practical synthetic approach to oxa-spirocycles, including the [5.6]-spiro framework, has been established using a key iodocyclization step [1]. This methodology has been successfully applied to prepare over 150 distinct oxa-spirocyclic compounds [1], demonstrating the robust and versatile synthesis of scaffolds like 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene.

Synthetic Methodology Iodocyclization Medicinal Chemistry

3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene: Recommended Applications


Fsp³-Enriched Library Synthesis for Adenovirus

Procure 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene as a key Fsp³-enriched scaffold for constructing focused libraries aimed at inhibiting adenovirus replication. The spiro-annulated oxepane core has demonstrated selective inhibition of human adenovirus C5 in phenotypic assays [1]. The gem-difluoro motif further enhances the scaffold's metabolic stability and conformational rigidity [2].

Late-Stage Functionalization of Spiro-Oxepane Leads

Utilize 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene as a versatile intermediate for late-stage diversification. The established general synthetic methodology for oxa-spirocycles [3] ensures reliable access to this scaffold, enabling systematic SAR exploration around the oxepane ring and the gem-difluoro-substituted cyclohexyl moiety.

Hit-to-Lead Progression for DNA Virus Inhibition

Prioritize 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene for hit-to-lead optimization in antiviral programs focused on DNA viruses, particularly adenovirus. Class-level evidence indicates that spiro-annulated oxepanes selectively inhibit DNA virus replication without affecting RNA viruses [1], suggesting a potentially novel mechanism of action and reduced off-target antiviral activity.

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